![molecular formula C19H23ClN4OS B2439869 5-((3-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898361-77-8](/img/structure/B2439869.png)
5-((3-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((3-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C19H23ClN4OS and its molecular weight is 390.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 5-((3-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a synthetic organic molecule with potential pharmacological applications. Its complex structure incorporates a thiazole and triazole moiety, which are known for their diverse biological activities, including anticancer and antimicrobial properties. This article compiles the available data on the biological activity of this compound, focusing on its synthesis, in vitro evaluations, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented by the following formula:
Property | Value |
---|---|
Molecular Formula | C19H23ClN4OS |
Molecular Weight | 390.9 g/mol |
CAS Number | 887218-82-8 |
SMILES | CCc1nc2sc(C(c3ccccc3Cl)N3CCC(C)CC3)c(O)n2n1 |
Synthesis
The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The synthesis pathway often includes the formation of the thiazole and triazole rings through cyclization reactions followed by substitution reactions to introduce the chlorophenyl and piperidine groups.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant cytotoxic activity against various cancer cell lines. For instance, derivatives containing thiazole and triazole moieties have shown promising results in inhibiting the growth of breast cancer (MCF-7) and liver cancer (HepG2) cells. The following table summarizes some relevant findings:
Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|---|
5-(4-Chlorophenyl)-1,3,4-thiadiazole | MCF-7 | 2.32 | Induces cell cycle arrest at G2/M phase |
5-(4-Methylpiperidinyl)-thiazolo[3,2-b][1,2,4]triazol | HepG2 | 0.28 | Increases Bax/Bcl-2 ratio |
Studies suggest that these compounds may induce apoptosis through the mitochondrial pathway by altering the expression of pro-apoptotic and anti-apoptotic proteins.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar analogs have shown effectiveness against various pathogenic strains. For example:
Activity Type | Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Antifungal | Candida albicans | 10 µg/mL |
Antitubercular | Mycobacterium tuberculosis | 5 µg/mL |
These findings indicate that the compound may serve as a lead for developing new antimicrobial agents.
Case Studies
In a recent study published in PubMed, researchers synthesized several derivatives of thiazole-triazole compounds and evaluated their biological activities. One derivative exhibited an IC50 value of 0.28 µg/mL against HepG2 cells, demonstrating potent anticancer activity compared to standard chemotherapeutics like 5-Fluorouracil .
Another study highlighted the selective cytotoxicity of these compounds toward cancer cells over normal cells, indicating a favorable therapeutic index . The mechanism was attributed to cell cycle arrest and increased apoptotic signaling.
科学研究应用
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes relevant findings:
Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|---|
5-(4-Chlorophenyl)-1,3,4-thiadiazole | MCF-7 | 2.32 | Induces cell cycle arrest at G2/M phase |
5-(4-Methylpiperidinyl)-thiazolo[3,2-b][1,2,4]triazol | HepG2 | 0.28 | Increases Bax/Bcl-2 ratio |
Studies suggest that these compounds may induce apoptosis through mitochondrial pathways by altering the expression of pro-apoptotic and anti-apoptotic proteins.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar analogs have shown effectiveness against various pathogens:
Activity Type | Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Antifungal | Candida albicans | 10 µg/mL |
Antitubercular | Mycobacterium tuberculosis | 5 µg/mL |
These findings indicate that the compound may serve as a lead for developing new antimicrobial agents.
Case Studies
Recent studies have highlighted the efficacy of derivatives of thiazole-triazole compounds:
- Study on HepG2 Cells : A derivative exhibited an IC50 value of 0.28 µg/mL , demonstrating potent anticancer activity compared to standard chemotherapeutics like 5-Fluorouracil .
- Selective Cytotoxicity : Research indicated that these compounds selectively target cancer cells over normal cells, suggesting a favorable therapeutic index attributed to cell cycle arrest and increased apoptotic signaling.
属性
IUPAC Name |
5-[(3-chlorophenyl)-(4-methylpiperidin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4OS/c1-3-15-21-19-24(22-15)18(25)17(26-19)16(13-5-4-6-14(20)11-13)23-9-7-12(2)8-10-23/h4-6,11-12,16,25H,3,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYCEKDRRJHHHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCC(CC4)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。